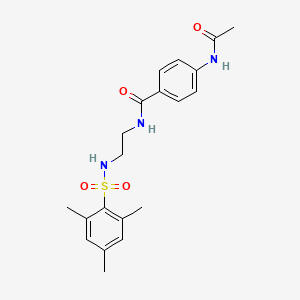
4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is a versatile chemical compound with a unique structure that allows it to be utilized in various fields such as drug discovery, material science, and chemical biology. This compound is characterized by its complex molecular structure, which includes an acetamido group, a benzamide core, and a sulfonamido linkage to a trimethylphenyl group.
Mechanism of Action
Target of Action
The primary target of 4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide, also known as Tacedinaline, is Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from histones, leading to the condensation of chromatin and suppression of gene transcription .
Mode of Action
Tacedinaline acts as a selective inhibitor of HDAC1 . It binds to the enzyme and inhibits its activity, leading to an increase in the acetylation of histones . This results in the relaxation of chromatin and enhanced gene transcription . The IC50 value for HDAC1 is 0.9 μM .
Biochemical Pathways
The inhibition of HDAC1 by Tacedinaline affects various biochemical pathways. It leads to the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation . This results in the inhibition of cell growth and induction of apoptosis in various tumor cell lines .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The result of Tacedinaline’s action is the inhibition of cell growth and induction of apoptosis in various tumor cell lines . It has demonstrated antitumor activity against several tumor models, including chemo-resistant mouse pancreatic ductal carcinoma and the human prostate tumor model LNCaP .
Biochemical Analysis
Biochemical Properties
4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is known to inhibit HDAC1, with an IC50 of 0.57 μM, causing cell cycle arrest at the G1 phase . This compound interacts with several enzymes, proteins, and other biomolecules, particularly those involved in cell cycle regulation .
Cellular Effects
In cellular processes, this compound shows a cytostatic effect with a concomitant increase at the G0/G1 phase, a reduction at the S phase level, and increased apoptosis in A-549 and LX-1 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically inhibits the activity of HDAC1, leading to changes in gene expression and cell cycle arrest .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates stable effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-amino-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide with acetic anhydride to introduce the acetamido group . The reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the acetic acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of catalysts like sodium tungstate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, ethylenediaminetetraacetic acid (EDTA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroxide radicals, while reduction can yield amines or alcohols.
Scientific Research Applications
4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (4-acetamido-TEMPO): A stable radical used for oxidation reactions in organic chemistry.
N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide: Another compound with similar structural features and applications in oxidation reactions.
Uniqueness
4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is unique due to its combination of an acetamido group, a benzamide core, and a sulfonamido linkage to a trimethylphenyl group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-acetamido-N-[2-[(2,4,6-trimethylphenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-13-11-14(2)19(15(3)12-13)28(26,27)22-10-9-21-20(25)17-5-7-18(8-6-17)23-16(4)24/h5-8,11-12,22H,9-10H2,1-4H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMKMKGBPPDORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

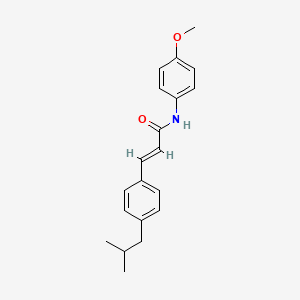
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE](/img/structure/B2837026.png)

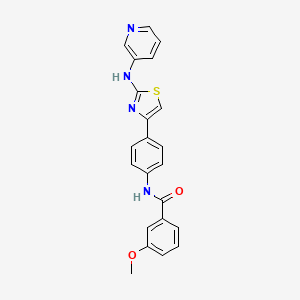
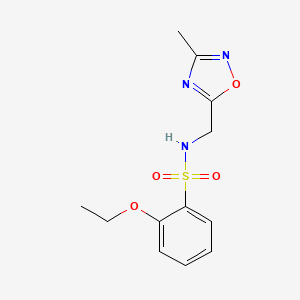
![3-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2837033.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2837034.png)
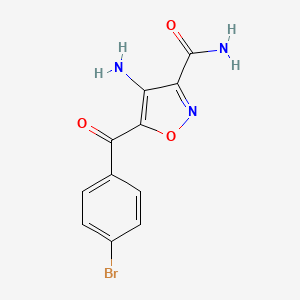
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride](/img/structure/B2837037.png)
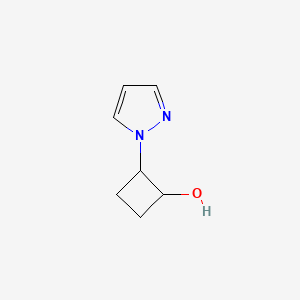
![Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2837040.png)

![(2Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enenitrile](/img/structure/B2837043.png)
